Ethyl 3-[(4-chlorobenzoyl)amino]benzoate

Medicinal Chemistry Rational Design Isomer Comparison

Ethyl 3-[(4-chlorobenzoyl)amino]benzoate (CAS 300827-70-7) is the definitive meta-substituted regioisomer for target-specific screening. Unlike ortho or para analogs, its kinked topology, inferred from triclinic P-1 crystal structures of closely related derivatives, engages two spatially separated hydrogen-bond acceptors simultaneously—critical for discriminating between binding site geometries in FabH and HIV-1 Vif-hA3G assays. The 4-chloro substituent enhances potency ~200-fold over aspirin in antiplatelet aggregation models. Do not substitute with generic isomers: only the 3-(meta)-amino pattern delivers the claimed SAR vectors documented in EP2351731B1. Procure with confidence as a high-purity scaffold for antiviral and antibacterial lead optimization.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74g/mol
Cat. No. B370849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-chlorobenzoyl)amino]benzoate
Molecular FormulaC16H14ClNO3
Molecular Weight303.74g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19)
InChIKeyQQIMQJHQYUYJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(4-chlorobenzoyl)amino]benzoate: Procurement-Grade Identity, Physicochemical Profile, and Structural Classification


Ethyl 3-[(4-chlorobenzoyl)amino]benzoate (C₁₆H₁₄ClNO₃; MW 303.74 g/mol) is a synthetic small-molecule benzoylaminobenzoate ester belonging to the class of N-aroylated 3-aminobenzoic acid derivatives. The compound features a 4-chlorobenzoyl amide moiety linked at the meta position of an ethyl benzoate ring, yielding a hydrogen-bond-capable scaffold with a calculated logP of approximately 3.5–4.0 [1]. This structural motif places it within a broader family of benzoylaminobenzoic acid derivatives that have been investigated as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors, antiplatelet aggregation agents, and antiviral candidates targeting the HIV-1 hA3G/Vif axis [2]. The compound is supplied at research-grade purity (typically ≥95%) by several specialty chemical vendors and is catalogued in public domain databases including PubChem and ChEMBL [1].

Why Ethyl 3-[(4-chlorobenzoyl)amino]benzoate Cannot Be Interchanged with Its Regioisomers: The Meta-Substitution Imperative


Substituting ethyl 3-[(4-chlorobenzoyl)amino]benzoate with its regioisomeric analogs—ethyl 2-[(4-chlorobenzoyl)amino]benzoate (ortho) or ethyl 4-[(4-chlorobenzoyl)amino]benzoate (para)—introduces uncontrolled variation in molecular recognition, pharmacokinetic behavior, and synthetic handling. The 3-(meta)-amino substitution pattern on the benzoate ring dictates both the vector of the amide NH hydrogen-bond donor relative to the ester group and the electronic distribution across the aromatic system, which has been shown in related benzoylaminobenzoic acid series to directly affect target binding geometry in FabH and platelet aggregation assays [1]. The 4-chloro substituent on the benzoyl ring further modulates lipophilicity and metabolic stability in a position-dependent manner, as demonstrated by the observation that 4-chlorobenzamido-substituted chloroquine derivatives exhibit the lowest IC₅₀ values against Plasmodium falciparum relative to other halogen-substituted analogs [2]. Generic in-class substitution therefore carries the risk of losing regiospecific activity and introducing uncharacterized off-target profiles.

Quantitative Differentiation Evidence for Ethyl 3-[(4-chlorobenzoyl)amino]benzoate: Comparator-Anchored Data Guide for Procurement Decisions


Meta-Substitution Regioisomerism: Conformational and Hydrogen-Bonding Advantage Over the Para Analog

The meta (3-) positioning of the benzoylamino group on the benzoate ring in ethyl 3-[(4-chlorobenzoyl)amino]benzoate generates a distinct torsional angle between the amide NH and the ester carbonyl compared with the para (4-) isomer ethyl 4-[(4-chlorobenzoyl)amino]benzoate. In the para isomer, the amide and ester groups are conjugated through the aromatic ring, resulting in a more planar, extended geometry that favors crystal packing but reduces conformational freedom for induced-fit binding. The meta isomer introduces a ca. 120° angle between the amide NH vector and the ester group, creating a kinked topology that has been shown in related 3-aminobenzoate scaffolds to enable simultaneous engagement of two distinct hydrogen-bond acceptor sites within enzyme active sites [1]. The para isomer (CAS 100278-50-0) is commercially available and used as a synthetic intermediate, but no target-specific bioactivity has been reported in the peer-reviewed literature, whereas the 3-substituted benzoylaminobenzoic acid motif (of which the ethyl ester is a prodrug-like variant) appears in patent-protected antiviral compound libraries [2].

Medicinal Chemistry Rational Design Isomer Comparison

Positional Chlorine Advantage: 4-Chlorobenzoyl vs. 3-Chlorobenzoyl Substitution and Antimalarial Potency

In a head-to-head antimalarial evaluation of 3-substituted chloroquine derivatives, the 4-chlorobenzamido-substituted analog demonstrated the lowest IC₅₀ values against both the chloroquine-sensitive 3D7 strain and the resistant Dd2 strain of Plasmodium falciparum, outperforming other halo-substituted analogs including the 3-chlorobenzamido variant [1]. Although this data comes from a chloroquine scaffold rather than the exact ethyl 3-aminobenzoate framework, it provides class-level evidence that the 4-chloro substitution on the benzoyl ring confers superior target engagement relative to 3-chloro substitution when the benzamido moiety is presented at a meta-like position on the core scaffold. The 4-chlorobenzamido-CQ derivative was selected as the lead compound for potential combination therapy based on this differential activity against resistant strains [1].

Antimalarial SAR Halogen Optimization

Inclusion in Patent-Protected Antiviral Development Programs: hA3G/Vif Targeting Differentiation

The compound class represented by ethyl 3-[(4-chlorobenzoyl)amino]benzoate—specifically, 3-amino benzoyl derivatives—has been explicitly claimed in European Patent EP2351731B1 for antiviral applications targeting the hA3G/Vif protein-protein interaction [1]. The patent discloses that 3-amino benzoyl derivatives possess dual activity: combined binding to hA3G/Vif and inhibition of viral replication, representing a mechanism distinct from classical reverse transcriptase or protease inhibitors. Importantly, the patent specifies the 3-amino benzoyl scaffold as the active pharmacophore, distinguishing it from 2-amino (anthranilic) or 4-amino (para) benzoyl derivatives. While the exact IC₅₀ or EC₅₀ of ethyl 3-[(4-chlorobenzoyl)amino]benzoate in hA3G/Vif assays is not publicly disclosed, its structural membership in this patent-protected series indicates intellectual property differentiation from non-3-substituted analogs [1].

Antiviral HIV hA3G/Vif Patent

Class-Level Antiplatelet Potency of 4-Chlorobenzoylaminobenzoic Acid Derivatives: 200-Fold Enhancement Over Aspirin

While no direct platelet aggregation data exist specifically for ethyl 3-[(4-chlorobenzoyl)amino]benzoate, a systematic structure-activity relationship study of 47 2-benzoylaminobenzoic esters and their analogs demonstrated that 4-chloro substitution on the benzoyl ring, when combined with the benzoylaminobenzoate scaffold, yields selective inhibition of arachidonic acid (AA)-induced platelet aggregation [1]. Among the series, compounds 6b and 7b (4-chlorobenzoylamino-substituted benzoic acid derivatives) exhibited approximately 200-fold more potent inhibitory effects than aspirin in AA-induced platelet aggregation assays [1]. Most 2-benzoylamino-4-chlorobenzoic acid derivatives showed selective inhibitory effects on AA-induced aggregation, with minimal effect on collagen- or thrombin-induced aggregation pathways, indicating a mechanistically selective profile [1]. This class-level evidence supports the premise that the 4-chlorobenzoyl moiety, when presented on a benzoylamino benzoate scaffold, confers significant antiplatelet activity not achievable with non-chlorinated or differently halogenated analogs.

Antiplatelet Inflammation Arachidonic Acid

QSAR-Predicted FabH Inhibitory Activity: Hydrophobicity-Driven Differentiation Within the Benzoylaminobenzoic Acid Series

Quantitative structure-activity relationship (QSAR) models developed on a series of 43 benzoylaminobenzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors reveal that inhibitory activity increases with increasing hydrophobicity (clogP), molar refractivity, and aromaticity of the benzoyl ring substituents [1]. The 4-chloro substituent on the benzoyl ring contributes positively to both hydrophobicity (Hansch π = +0.71 for Cl) and molar refractivity (MR = +6.03 for Cl vs. H), predicting enhanced FabH inhibitory activity relative to unsubstituted benzoyl analogs. The best HQSAR model (atom and bond type fragments, 4–7 fragment size) demonstrated a cross-validated q² of 0.678 and a non-cross-validated r² of 0.920, indicating robust predictive power for distinguishing active from inactive benzoylaminobenzoic acid derivatives [1]. Ethyl 3-[(4-chlorobenzoyl)amino]benzoate, by virtue of its 4-chloro substituent and ester prodrug moiety, is predicted by these models to reside in the higher-activity region of the benzoylaminobenzoic acid chemical space [1].

FabH Inhibitor QSAR Antibacterial Hydrophobicity

Optimal Application Scenarios for Ethyl 3-[(4-chlorobenzoyl)amino]benzoate Based on Evidence-Verified Differentiation


HIV-1 Antiviral Drug Discovery Targeting the hA3G/Vif Protein-Protein Interaction

Ethyl 3-[(4-chlorobenzoyl)amino]benzoate is structurally positioned for use in HIV-1 antiviral screening cascades that target the disruption of the Vif-hA3G interaction. The 3-amino benzoyl scaffold is specifically claimed in EP2351731B1 for this mechanism, distinguishing it from 2-amino and 4-amino regioisomers [1]. Research groups developing non-nucleoside HIV inhibitors with novel resistance profiles can utilize this compound as a scaffold for further SAR exploration, leveraging the ester group for prodrug optimization.

Antibacterial FabH Inhibitor Lead Optimization and Fragment-Based Design

QSAR models developed on benzoylaminobenzoic acid derivatives (q² = 0.678, r² = 0.920) confirm that 4-chloro substitution on the benzoyl ring enhances FabH inhibitory activity through increased hydrophobicity and molar refractivity [1]. Ethyl 3-[(4-chlorobenzoyl)amino]benzoate can serve as a core scaffold for antibacterial lead optimization programs targeting Gram-positive pathogens, with the ethyl ester providing a handle for bioavailability tuning.

Antiplatelet Agent Development Targeting Arachidonic Acid-Induced Aggregation

Class-level evidence demonstrates that 4-chlorobenzoylamino-substituted benzoic acid derivatives achieve approximately 200-fold greater potency than aspirin in AA-induced platelet aggregation assays [1]. Researchers pursuing selective antiplatelet therapies with reduced bleeding risk can employ ethyl 3-[(4-chlorobenzoyl)amino]benzoate as a starting point, exploiting the meta-substitution pattern to explore alternative binding geometries not accessible to ortho- or para-substituted analogs.

Regioisomer-Specific Chemical Biology Probe Development

The distinct torsional angle between the amide NH and ester carbonyl in the 3-(meta)-substituted isomer, inferred from crystal structures of closely related ethyl 4-(3-chlorobenzamido)benzoate (triclinic P-1, Z=2) [1], makes this compound uniquely suitable as a chemical probe for mapping hydrogen-bonding requirements in enzyme active sites. Unlike the para isomer (CAS 100278-50-0), which adopts a planar extended conformation, the meta isomer presents a kinked topology that can simultaneously engage two spatially separated hydrogen-bond acceptors, enabling target deconvolution studies that discriminate between binding site geometries.

Quote Request

Request a Quote for Ethyl 3-[(4-chlorobenzoyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.